Alexa Fluor 647: A Comprehensive Technical Guide for Advanced Research Applications
Alexa Fluor 647: A Comprehensive Technical Guide for Advanced Research Applications
An in-depth exploration of the properties, applications, and experimental protocols for the far-red fluorescent dye, Alexa Fluor 647, tailored for researchers, scientists, and drug development professionals.
Alexa Fluor 647 is a bright and photostable far-red fluorescent dye that has become an indispensable tool in modern biological research.[1][2] Its exceptional chemical and physical properties make it a versatile label for a wide array of applications, from standard fluorescence microscopy to cutting-edge super-resolution imaging.[1][3] This guide provides a detailed overview of Alexa Fluor 647, including its spectral properties, common research applications, and comprehensive experimental protocols.
Core Properties of Alexa Fluor 647
Alexa Fluor 647 is a sulfonated cyanine (B1664457) dye, a chemical modification that enhances its water solubility and reduces aggregation, leading to brighter and more stable fluorescent conjugates.[3][4] A significant advantage of operating in the far-red region of the spectrum is the reduced autofluorescence from biological specimens, leading to a higher signal-to-noise ratio.[5] The dye's fluorescence is also notably insensitive to pH variations between 4 and 10, ensuring reliable performance in diverse experimental conditions.[6]
Quantitative data on the key characteristics of Alexa Fluor 647 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum | 650 nm | [1][7] |
| Emission Maximum | 665 - 671 nm | [1][7] |
| Molar Extinction Coefficient | ~239,000 cm⁻¹M⁻¹ | [1][8] |
| Quantum Yield | ~0.33 | [1][9][10] |
| Molecular Weight | ~800 Da (for the dye itself) | [1] |
Key Research Applications
The exceptional brightness, photostability, and far-red emission of Alexa Fluor 647 make it a preferred choice for a multitude of research applications.[2][3]
Fluorescence Microscopy
Alexa Fluor 647 is extensively used in various forms of fluorescence microscopy, including widefield, confocal, and two-photon microscopy.[6][11] Its primary application in this area is immunofluorescence (IF), where it is conjugated to secondary antibodies to detect specific target proteins within fixed cells and tissues.[12] The high signal intensity of Alexa Fluor 647 allows for the sensitive detection of low-abundance proteins.[2]
Flow Cytometry
In flow cytometry, Alexa Fluor 647-conjugated antibodies are used to identify and quantify specific cell populations from a heterogeneous sample.[1][5] Its far-red emission minimizes spectral overlap with other commonly used fluorophores, making it ideal for multicolor flow cytometry experiments.[12] Furthermore, its brightness ensures clear separation between positive and negative cell populations.[13]
Super-Resolution Microscopy
Alexa Fluor 647 is a workhorse fluorophore for several super-resolution microscopy techniques, particularly Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).[14][15][16] These techniques rely on the ability of individual fluorophores to be switched between a fluorescent "on" state and a dark "off" state. Alexa Fluor 647 exhibits excellent photoswitching properties, enabling the localization of individual molecules with nanoscale precision, far surpassing the diffraction limit of light.[15][17]
Other Applications
Beyond these core applications, Alexa Fluor 647 is also utilized in:
-
Protein-protein interaction studies: To visualize and analyze the colocalization of different proteins.[6]
-
Enzymatic activity monitoring: By labeling substrates to track their conversion in real-time.[6]
-
Fluorescence Resonance Energy Transfer (FRET): Where it can serve as an acceptor fluorophore.[6]
-
Cell proliferation assays: For example, in Click-iT™ EdU assays, an Alexa Fluor 647 azide (B81097) is used to detect newly synthesized DNA.[18][19][20]
Experimental Protocols
Detailed methodologies for key experiments utilizing Alexa Fluor 647 are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: Antibody Conjugation with Alexa Fluor 647 NHS Ester
This protocol describes the covalent labeling of an antibody with an amine-reactive Alexa Fluor 647 N-hydroxysuccinimidyl (NHS) ester.[21][22]
Materials:
-
Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS)
-
Alexa Fluor® 647 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[8]
-
-
Prepare the Dye:
-
Immediately before use, dissolve the Alexa Fluor 647 NHS ester in DMSO to a concentration of 10 mg/mL.[21]
-
-
Conjugation Reaction:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for the dye).[8]
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[25]
-
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of an Alexa Fluor 647-conjugated secondary antibody for the detection of a target protein in cultured cells.[11]
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibody (specific to the target protein)
-
Alexa Fluor 647-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer. A typical dilution is 1:1000 to 1:3000.[11]
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters or lasers for Alexa Fluor 647 (e.g., excitation at ~633 nm or 640 nm).[5]
-
Protocol 3: Cell Proliferation Analysis using Click-iT™ EdU and Flow Cytometry
This protocol is adapted for the Click-iT™ EdU Alexa Fluor™ 647 Flow Cytometry Assay Kit, which measures DNA synthesis.[18][20][26]
Materials:
-
Cell suspension
-
EdU (5-ethynyl-2'-deoxyuridine) solution
-
Click-iT™ Fixative
-
Click-iT™ Saponin-based Permeabilization and Wash Reagent
-
Click-iT™ Reaction Cocktail components (including Alexa Fluor 647 azide)
-
Flow cytometer with a 633 nm or 635 nm laser
Procedure:
-
EdU Labeling:
-
Incubate cells with EdU at a final concentration of 10 µM for a desired period (e.g., 2 hours) to allow for its incorporation into newly synthesized DNA.[20]
-
-
Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, which includes the Alexa Fluor 647 azide.
-
Incubate the permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells once with the permeabilization and wash reagent.
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, using the 633/635 nm laser for excitation and a red emission filter (e.g., 660/20 nm) to detect the Alexa Fluor 647 signal.[18][20]
-
Conclusion
Alexa Fluor 647 has established itself as a cornerstone fluorophore in biological research due to its superior brightness, photostability, and far-red spectral properties. Its versatility extends from routine immunofluorescence and flow cytometry to advanced super-resolution imaging, enabling researchers to probe cellular structures and processes with unprecedented clarity and sensitivity. The detailed protocols and data presented in this guide aim to equip researchers with the necessary knowledge to effectively integrate Alexa Fluor 647 into their experimental workflows and push the boundaries of scientific discovery.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Alexa Fluor 647 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Alexa Fluor 647® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 6. lifetein.com [lifetein.com]
- 7. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 8. ulab360.com [ulab360.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 11. protocols.io [protocols.io]
- 12. learn.cellsignal.com [learn.cellsignal.com]
- 13. flowcytometrynet.com [flowcytometrynet.com]
- 14. Photo-isomerization of the Cyanine Dye Alexa-Fluor 647 (AF-647) in the Context of dSTORM Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Kinetics study of Alexa Fluor 647 for single-molecule microscopy - American Chemical Society [acs.digitellinc.com]
- 18. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. selectscience.net [selectscience.net]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. fluidic.com [fluidic.com]
- 23. docs.aatbio.com [docs.aatbio.com]
- 24. researchgate.net [researchgate.net]
- 25. abcam.com [abcam.com]
- 26. assets.fishersci.com [assets.fishersci.com]
